1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-N-(2-phenylethyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide

描述

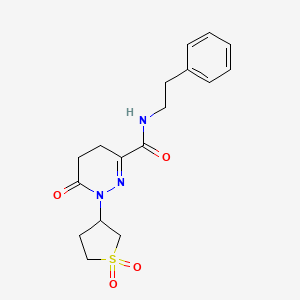

This compound is a tetrahydropyridazine derivative featuring a 1,1-dioxidotetrahydrothiophen-3-yl substituent and an N-(2-phenylethyl) carboxamide group.

准备方法

The synthesis of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-N-(2-phenylethyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide involves multiple steps, typically starting with the preparation of the dioxidotetrahydrothiophen ring. This can be achieved through the oxidation of tetrahydrothiophene using oxidizing agents such as hydrogen peroxide or peracids. The subsequent steps involve the formation of the tetrahydropyridazine core and the attachment of the phenylethyl group through various organic reactions, including condensation and cyclization reactions .

化学反应分析

This compound undergoes several types of chemical reactions, including:

Oxidation: The dioxidotetrahydrothiophen ring can be further oxidized under strong oxidizing conditions.

Reduction: The carbonyl group in the tetrahydropyridazine core can be reduced to form alcohol derivatives.

Substitution: The phenylethyl group can be substituted with other alkyl or aryl groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various alkylating agents. The major products formed from these reactions depend on the specific conditions and reagents used .

科学研究应用

Overview

1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-N-(2-phenylethyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide is a complex organic compound with significant potential in various scientific fields, particularly in medicinal chemistry. Its unique molecular structure, which includes a tetrahydropyridazine core and multiple functional groups, suggests various applications ranging from drug development to biochemical research.

Medicinal Chemistry

The compound's structural characteristics suggest several medicinal applications:

- Anticancer Activity : Similar compounds have been studied for their ability to inhibit cancer cell growth. Research indicates that derivatives of tetrahydropyridazine and thiophenes can exhibit cytotoxic effects against various cancer cell lines .

- Antimicrobial Properties : Compounds with similar scaffolds have shown promise as antimicrobial agents. The presence of the dioxo group may enhance the interaction with microbial targets, making it a candidate for further exploration in antibiotic development .

Drug Design and Development

Given its multi-target potential, this compound could serve as a lead structure in drug design:

- Multi-target Drug Candidate : The unique combination of functional groups allows for interactions with multiple biological targets. This characteristic is advantageous in developing drugs aimed at complex diseases such as cancer or bacterial infections .

- Synthesis of Derivatives : The compound can be modified to create derivatives with tailored properties for specific therapeutic applications. This versatility is crucial in medicinal chemistry for optimizing efficacy and reducing side effects .

Case Study 1: Anticancer Research

A study investigated the anticancer properties of tetrahydropyridazine derivatives similar to the compound . Results showed that certain modifications led to increased cytotoxicity against breast cancer cells. The mechanism was attributed to apoptosis induction and cell cycle arrest .

Case Study 2: Antimicrobial Activity

Research focusing on thiophene-based compounds highlighted their effectiveness against Gram-positive bacteria. The incorporation of the dioxo group significantly enhanced antibacterial activity, suggesting that structural modifications could lead to new antibiotics .

作用机制

The mechanism of action of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-N-(2-phenylethyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.

相似化合物的比较

Comparison with Structurally Similar Compounds

Core Heterocycle and Substituent Analysis

Target Compound :

- Core : 1,4,5,6-tetrahydropyridazine (a six-membered ring with two adjacent nitrogen atoms).

- N-(2-phenylethyl) carboxamide (hydrophobic aryl group may improve membrane permeability).

Analog 1 : Methyl (S)-6-oxo-2-phenyl-5-(thiophen-3-yl)-1-tosyl-1,4,5,6-tetrahydropyridine-3-carboxylate ()

- Core : 1,4,5,6-tetrahydropyridine (one nitrogen atom).

- Key Substituents :

- Thiophen-3-yl (sulfur-containing heterocycle, less oxidized than sulfone).

- Tosyl (p-toluenesulfonyl) group (electron-withdrawing, may affect reactivity).

- Properties : Melting point 159–152°C; enantioselective synthesis achieved via column chromatography .

Analog 2: Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate ()

- Core : Tetrahydroimidazo[1,2-a]pyridine (fused imidazole-pyridine system).

- Key Substituents :

- 4-Nitrophenyl (electron-deficient aryl group, may enhance binding to aromatic pockets).

- Phenethyl (similar hydrophobic moiety to the target compound’s N-(2-phenylethyl)).

- Properties : Melting point 243–245°C; molecular weight 51% purity confirmed via HRMS .

Analog 3: AZ257 (6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide) ()

- Core : 1,4-dihydropyridine (aromaticity disrupted, common in calcium channel blockers).

- Key Substituents :

- Thioether linkage (less stable than sulfone; prone to oxidation).

- 4-Bromophenyl (halogenation may enhance lipophilicity and target affinity).

Physicochemical and Pharmacological Trends

Structural Insights :

- The sulfone group in the target compound likely increases aqueous solubility compared to thioether-containing analogs (e.g., AZ257) .

- The N-(2-phenylethyl) group may confer similar membrane-penetrating capabilities as the phenethyl substituent in Analog 2 .

- Tetrahydropyridazine cores are less common in drug discovery than dihydropyridines but offer distinct conformational rigidity for target binding .

Research Findings from Analogous Compounds

Analog 1 : Demonstrated enantioselective synthesis (ee > 90%), suggesting the target compound’s synthesis could leverage similar chiral resolution techniques .

Analog 3 : Thioether-to-sulfone modifications in dihydropyridines have been shown to reduce metabolic degradation, implying the target’s sulfone group may enhance pharmacokinetic profiles .

生物活性

The compound 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-N-(2-phenylethyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide is a complex organic molecule characterized by a unique combination of functional groups, including a tetrahydropyridazine core and a dioxo-tetrahydrothiophene moiety. This structure suggests potential biological activities that merit detailed investigation.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 429.5 g/mol. The presence of the dioxo group and the tetrahydrothiophene structure enhances its reactivity, making it a candidate for various biological applications.

Biological Activity Overview

Research indicates that compounds similar to this one exhibit diverse biological activities, including anticancer and antimicrobial properties. The specific biological activities of This compound have not been extensively documented in the literature; however, insights can be drawn from related compounds.

Anticancer Activity

In studies involving derivatives of tetrahydropyridazine and thiophene compounds:

- Cytotoxicity Studies : Compounds with similar structures showed significant cytotoxic effects against various cancer cell lines such as MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cells. For instance, certain derivatives exhibited reduced cell viability ranging from 61% to 64% compared to control groups when tested at concentrations around 100 µM .

- Mechanism of Action : The proposed mechanisms include the induction of apoptosis and inhibition of cell proliferation through interactions with cellular signaling pathways and enzyme inhibition .

Antimicrobial Activity

Preliminary findings suggest that compounds containing similar heterocyclic structures may also possess antimicrobial properties:

- Activity Against Multidrug-resistant Bacteria : Research on related compounds has demonstrated effectiveness against multidrug-resistant strains such as Klebsiella pneumoniae and Pseudomonas aeruginosa. These studies highlight the potential for developing new antimicrobial agents from this class of compounds .

Case Studies and Research Findings

A selection of relevant studies provides insight into the biological activity of similar compounds:

常见问题

Basic Research Questions

Q. What are the key considerations for designing a synthetic route for this compound?

The synthesis of this compound typically involves multi-step reactions, including nucleophilic substitutions, condensation, and cyclization. Critical parameters include solvent polarity (e.g., polar aprotic solvents like DMF for substitution reactions), temperature control (60–100°C for cyclization), and catalysts (e.g., Lewis acids for carboxamide formation). Purification often requires column chromatography or recrystallization, with HPLC and NMR used to confirm intermediate and final product structures .

Q. How can the structural integrity of the compound be validated post-synthesis?

Structural validation requires a combination of spectroscopic techniques:

- 1H/13C NMR to confirm hydrogen/carbon environments (e.g., dihydropyridazine ring protons at δ 3.5–4.5 ppm, sulfone groups at δ 130–135 ppm in 13C NMR).

- IR spectroscopy to identify functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for the carboxamide).

- Mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns .

Q. What methodologies are recommended for assessing purity and stability?

- HPLC with UV detection (λ = 254 nm) using a C18 column and gradient elution (acetonitrile/water + 0.1% TFA).

- Thermogravimetric analysis (TGA) to evaluate thermal stability under nitrogen atmosphere.

- Accelerated stability studies in varied pH buffers (e.g., 1–10) at 40°C to simulate degradation pathways .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproducts in the tetrahydrothiophene sulfone moiety formation?

The 1,1-dioxidotetrahydrothiophene group is prone to over-oxidation or ring-opening. Mitigation strategies include:

- Low-temperature oxidation (−10°C to 0°C) using mild oxidizing agents (e.g., H2O2 in acetic acid).

- Protecting-group chemistry (e.g., tert-butyloxycarbonyl for amine intermediates).

- Real-time monitoring via in situ FTIR to track sulfone formation and adjust stoichiometry dynamically .

Q. How should researchers resolve contradictions in biological activity data across assays?

Discrepancies in activity (e.g., varying IC50 values in enzyme inhibition assays) may arise from:

- Solubility differences : Use DMSO stock solutions standardized to ≤0.1% v/v in buffer systems.

- Target promiscuity : Conduct counter-screening against related enzymes (e.g., kinase panels) and validate via surface plasmon resonance (SPR) for binding specificity.

- Metabolic interference : Include liver microsome stability assays (e.g., human CYP450 isoforms) to rule out off-target effects .

Q. What computational approaches are suitable for predicting interactions with biological targets?

- Molecular docking (AutoDock Vina, Schrödinger Suite) to model binding to enzymes like phosphodiesterases or kinases. Prioritize targets with conserved sulfone-binding pockets.

- MD simulations (GROMACS) to assess ligand-protein stability over 100 ns trajectories.

- QSAR modeling using descriptors like logP, polar surface area, and H-bond donors to correlate structural features with activity .

Q. Methodological Tables

Table 1: Key Synthetic Intermediates and Characterization

| Intermediate | Key Reaction Step | Analytical Method | Critical Data |

|---|---|---|---|

| Tetrahydrothiophene-3-amine | Sulfonation | 1H NMR (DMSO-d6) | δ 3.2–3.8 ppm (m, 4H, SO2 adjacent CH2) |

| Dihydropyridazine-carboxylic acid | Cyclization | HPLC (95% purity) | Retention time: 8.2 min |

Table 2: Common Contaminants and Mitigation

| Contaminant | Source | Mitigation |

|---|---|---|

| Over-oxidized sulfone | H2O2 excess | Reduce reaction time to 2–4 hr |

| Hydrolysis byproducts | Aqueous workup | Lyophilize intermediates immediately |

属性

IUPAC Name |

1-(1,1-dioxothiolan-3-yl)-6-oxo-N-(2-phenylethyl)-4,5-dihydropyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O4S/c21-16-7-6-15(19-20(16)14-9-11-25(23,24)12-14)17(22)18-10-8-13-4-2-1-3-5-13/h1-5,14H,6-12H2,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHLWXDOVGXKJBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1N2C(=O)CCC(=N2)C(=O)NCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。